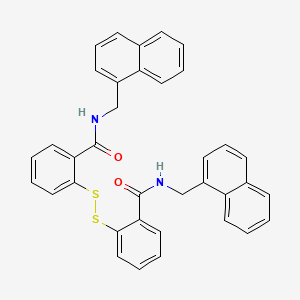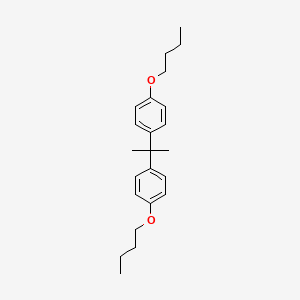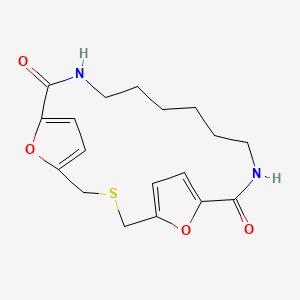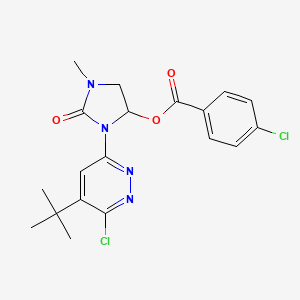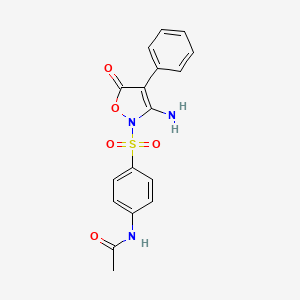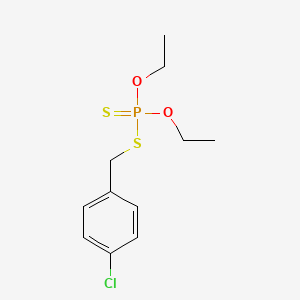
Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-((1-methylpropyl)amino)-2-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-((1-methylpropyl)amino)-2-pyridinyl)-: is a complex organic compound that features a piperazine ring substituted with an indole and a pyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-((1-methylpropyl)amino)-2-pyridinyl)- typically involves multi-step organic reactions. One common approach includes:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines.
Attachment of the Indole Moiety: The indole group can be introduced via a coupling reaction, often using reagents like indole-2-carboxylic acid and coupling agents such as carbodiimides.
Introduction of the Pyridine Moiety: The pyridine group is typically attached through nucleophilic substitution reactions, using pyridine derivatives and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and automated reaction systems are often employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-((1-methylpropyl)amino)-2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyridine and indole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenated derivatives and strong bases or acids.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-((1-methylpropyl)amino)-2-pyridinyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-((1-methylpropyl)amino)-2-pyridinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyridine moieties may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. Pathways involved could include signal transduction, gene expression regulation, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazine derivatives: Compounds with similar piperazine core structures but different substituents.
Indole derivatives: Compounds featuring the indole moiety with various substitutions.
Pyridine derivatives: Compounds with the pyridine ring and different functional groups.
Uniqueness
Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-((1-methylpropyl)amino)-2-pyridinyl)- is unique due to its specific combination of piperazine, indole, and pyridine moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
153473-57-5 |
|---|---|
Molekularformel |
C22H27N5O |
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
[4-[3-(butan-2-ylamino)pyridin-2-yl]piperazin-1-yl]-(1H-indol-2-yl)methanone |
InChI |
InChI=1S/C22H27N5O/c1-3-16(2)24-19-9-6-10-23-21(19)26-11-13-27(14-12-26)22(28)20-15-17-7-4-5-8-18(17)25-20/h4-10,15-16,24-25H,3,11-14H2,1-2H3 |
InChI-Schlüssel |
FNOGUIRRCQITHA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


